molecular formula C12H15NO B14610091 4-Anilino-3-methylpent-3-en-2-one CAS No. 58625-70-0

4-Anilino-3-methylpent-3-en-2-one

Cat. No.: B14610091
CAS No.: 58625-70-0
M. Wt: 189.25 g/mol
InChI Key: WYQZFSYCONKEDC-UHFFFAOYSA-N
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Description

4-Anilino-3-methylpent-3-en-2-one is an organic compound that belongs to the class of enones It is characterized by the presence of an aniline group attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-3-methylpent-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 4-methylpent-3-en-2-one with aniline under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the aniline to the carbonyl group of the enone, followed by dehydration to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

4-Anilino-3-methylpent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

4-Anilino-3-methylpent-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Anilino-3-methylpent-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The aniline group can form hydrogen bonds or other interactions with active sites, while the enone moiety may participate in Michael addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpent-3-en-2-one: A structurally related enone without the aniline group.

    Aniline: A simple aromatic amine that forms the basis of the aniline group in 4-Anilino-3-methylpent-3-en-2-one.

    3-Methyl-3-penten-2-one: An isomeric enone with a different substitution pattern.

Uniqueness

This compound is unique due to the presence of both an enone and an aniline group in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

58625-70-0

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-anilino-3-methylpent-3-en-2-one

InChI

InChI=1S/C12H15NO/c1-9(11(3)14)10(2)13-12-7-5-4-6-8-12/h4-8,13H,1-3H3

InChI Key

WYQZFSYCONKEDC-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)NC1=CC=CC=C1)C(=O)C

Origin of Product

United States

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